2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride

α2δ subunit Calcium channel Ligand binding

Procure the (R)-enantiomer hydrochloride salt of this spirocyclic amino acid for α2δ calcium channel research. Unlike flexible analogs like gabapentin, its rigid [4.5] spiro core delivers superior conformational restriction, enabling precise binding pocket mapping. Validated in rodent hyperalgesia reversal models. Ideal as a control or lead for neuropathic pain and epilepsy drug discovery. Choose this specific salt and enantiomer to ensure consistent, reproducible binding potency—free base or 6-carboxylate regioisomers will confound results.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71
CAS No. 251461-68-4
Cat. No. B2471116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
CAS251461-68-4
Molecular FormulaC10H18ClNO2
Molecular Weight219.71
Structural Identifiers
SMILESC1CCC2(CC1)CNCC2C(=O)O.Cl
InChIInChI=1S/C10H17NO2.ClH/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H
InChIKeyRNFMTDMUQUUXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride (CAS 251461-68-4): Sourcing and Comparative Data for Spirocyclic α2δ Ligand Research


2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride (CAS 251461-68-4) is a conformationally restricted, spirocyclic amino acid derivative, specifically the hydrochloride salt of the (R)-enantiomer of 2-azaspiro[4.5]decane-4-carboxylic acid [1]. This compound belongs to a class of sterically constrained amino acids used as rigid scaffolds in medicinal chemistry and biochemistry [2]. The molecule integrates a pyrrolidine ring with a cyclohexane ring sharing a single spiro carbon, a structural feature that imposes significant conformational restriction compared to flexible, acyclic analogs [1]. Its molecular formula is C10H18ClNO2, with a molecular weight of 219.71 g/mol .

Why 2-Azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride Cannot Be Replaced by Simple GABA or Gabapentin Analogs


While many compounds interact with the α2δ subunit of voltage-gated calcium channels (VGCCs), the binding affinity and functional outcome are exquisitely sensitive to molecular conformation. Simple substitution of gabapentin, other spirocyclic amino acids, or the free base form of this compound will lead to quantitatively and qualitatively different experimental results. The data below demonstrate that the (R)-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride scaffold provides a unique balance of binding potency [1], conformational restriction [2], and favorable physicochemical properties imparted by its salt form [3], which are not replicated by its closest analogs.

Quantitative Differentiation of 2-Azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride: Binding, Conformation, and Form


Comparable α2δ Binding Affinity with Enhanced Conformational Restriction vs. Gabapentin

The target compound demonstrates binding affinity to the α2δ subunit of voltage-gated calcium channels that is statistically comparable to the established drug gabapentin, but within a conformationally restricted scaffold. The pyrrolidine analogue (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) exhibited an IC50 of 120 nM at the gabapentin binding site, a value similar to that of gabapentin (IC50 = 140 nM) in the same assay [1].

α2δ subunit Calcium channel Ligand binding

Defined Spirocyclic Conformation Enforces Binding Geometry Unavailable to Acyclic Analogs

Unlike the flexible alkyl chain of gabapentin, the target compound's spiro[4.5]decane core locks the molecule into a specific, low-energy conformation. This rigidification was a key design principle of the study by Receveur et al., which aimed to deduce the bioactive conformation of gabapentin. The 2-azaspiro[4.5]decane system imposes a defined spatial orientation between the amine and carboxylic acid moieties, which is not present in the acyclic, flexible gabapentin [1]. Related SAR studies on 2-azaspiro[4.5]decane-6-carboxylates confirm that activity is highly dependent on the underlying spirocyclic ring size and substituent length [2], reinforcing that the spiro[4.5]decane scaffold itself is a critical determinant of biological activity.

Conformational analysis Structure-activity relationship Drug design

Hydrochloride Salt Form Enhances Aqueous Solubility for In Vitro Assays Compared to Free Base

The target compound is supplied as a hydrochloride salt, a form that generally improves aqueous solubility over the corresponding free base. While specific comparative data for this exact molecule are not publicly available in primary literature, the formation of hydrochloride salts is a well-established pharmaceutical strategy to enhance solubility [1]. For instance, a study on bedaquiline demonstrated that its hydrochloride salt (0.6437 mg/mL) had significantly improved aqueous solubility compared to its free base [1]. This is in contrast to the free base, 2-azaspiro[4.5]decane-4-carboxylic acid, which is described as a solid with solubility in polar solvents like water and ethanol , but the salt form typically provides a more reproducible and higher solubility profile for experimental work.

Physicochemical properties Solubility Formulation

Chiral Specificity: (R)-Enantiomer is the Active Component in Published α2δ Studies

The target compound is the (R)-enantiomer, specifically (4R)-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride. The key binding and in vivo activity reported for this scaffold is associated with the (R)-enantiomer (compound 3a in the Receveur et al. study) [1]. The (S)-enantiomer or racemic mixtures may exhibit different, and often reduced, biological activity. Using an undefined stereochemical mixture introduces a confounding variable that undermines data reproducibility and invalidates comparisons to published results, which are based on the chiral-pure (R)-form.

Chirality Enantioselectivity Stereochemistry

Functional Outcome: In Vivo Reversal of Inflammatory Pain Confirms Binding Relevance

The target compound's binding to the α2δ subunit translates into a quantifiable functional effect in a rodent pain model. In the carrageenan-induced mechanical hyperalgesia model in rats, the compound (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) reversed hyperalgesia [1]. This in vivo efficacy distinguishes it from other in-class compounds that may bind the α2δ subunit in vitro but fail to demonstrate a functional or behavioral outcome in relevant disease models.

In vivo efficacy Hyperalgesia Pain model

Functional Divergence from Closely Related Regioisomers: A Cautionary Tale from GABA Uptake Studies

The biological target of a spirocyclic amino acid is highly dependent on the position of the carboxylic acid substituent on the spiro[4.5]decane core. While the 4-carboxylic acid derivative (target compound) binds with high affinity to the α2δ subunit of calcium channels [1], the closely related 2-azaspiro[4.5]decane-6-carboxylates demonstrate a completely different pharmacological profile, acting as GABA uptake inhibitors with no activity at GABA receptors [2]. This demonstrates that the 4-position is a critical determinant of α2δ subunit affinity.

Regioisomer activity GABA uptake Selectivity

Optimal Research and Development Applications for 2-Azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride (CAS 251461-68-4)


Structure-Activity Relationship (SAR) Studies of α2δ Ligands for Pain and Epilepsy

The compound's rigid spirocyclic core makes it an ideal tool compound for mapping the α2δ subunit binding pocket. It serves as a conformationally defined alternative to gabapentin, allowing researchers to correlate specific spatial orientations of pharmacophoric elements with binding potency and in vivo efficacy in models of neuropathic pain and epilepsy [1].

Tool Compound for Differentiating α2δ-Mediated Effects from GABA Uptake Inhibition

Given the functional divergence of regioisomers, this compound is specifically suited for studies aiming to isolate the effects of α2δ subunit modulation. By using this 4-carboxylic acid derivative, researchers can avoid the confounding influence of GABA uptake inhibition, which is the primary activity of the 6-carboxylate analogs [1][2].

Preclinical In Vivo Studies in Rodent Models of Inflammatory Pain

The demonstrated ability of the (R)-enantiomer (3a) to reverse carrageenan-induced hyperalgesia validates its use as a positive control or lead compound in rodent pain models. This makes it a valuable reference for evaluating new chemical entities targeting the same pathway [1].

Chemical Biology Probe for Conformational Analysis of Gabapentinoid Binding

As a conformationally restricted analog, this compound is a powerful chemical biology probe for investigating the bioactive conformation of gabapentin and other flexible ligands. Its fixed geometry allows for more precise computational modeling and validation of binding hypotheses [1].

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